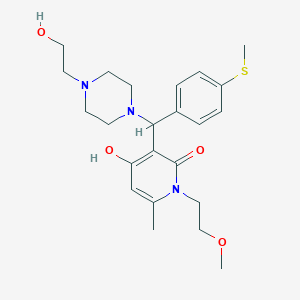![molecular formula C19H24ClN3O2S B2482089 N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216870-68-6](/img/structure/B2482089.png)
N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds often involves alkylation and ring closure reactions using specific ketonic Mannich bases derived from acetylthiophene or similar starting materials. These processes can generate a structurally diverse library of compounds through reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and various amines, leading to the production of dithiocarbamates, thioethers, and other heterocyclic derivatives (Roman, 2013).
Molecular Structure Analysis
Investigations into the molecular and electronic structures of related thiazole-based heterocyclic amides have been conducted using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) modeling. These studies reveal insights into the compound's crystal structure, noncovalent interactions, and electronic properties, which are crucial for understanding its chemical behavior (Çakmak et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of structurally related compounds includes the ability to undergo electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. These reactions are essential for further functionalization and derivation of new compounds with potential biological or pharmaceutical applications (Aleksandrov et al., 2017).
Physical Properties Analysis
The physical properties of similar compounds can be deduced from their crystallographic data, which provide information on molecular geometry, hydrogen-bonding interactions, and other structural details. Such analyses contribute to a deeper understanding of how structural features influence physical properties (Zhao & Zhou, 2009).
Chemical Properties Analysis
Investigations into the chemical properties of thiazole and furan derivatives reveal their potential for biological activity, including antimicrobial, anti-inflammatory, and antitumor effects. This highlights the importance of understanding the compound's chemical properties in the context of its potential applications in medicinal chemistry (Kuramoto et al., 2008).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Library Generation : A study described the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions. This approach was employed to generate a structurally diverse library of compounds, demonstrating the utility of such molecules in creating new chemical entities for further evaluation in various fields of chemistry and pharmacology (Roman, 2013).
Synthesis and Reactivity Exploration : Another study focused on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion to benzo[e][1,3]benzothiazole derivatives through electrophilic substitution reactions. This work underscores the versatility of furan-carboxamide derivatives in synthesizing complex heterocyclic structures, which could have implications in material science, medicinal chemistry, and synthetic methodology development (Aleksandrov & El’chaninov, 2017).
Corrosion Inhibition Studies : Research into benzothiazole derivatives revealed their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This study highlights the potential industrial applications of such compounds in protecting metal surfaces, thus extending their lifespan and reducing maintenance costs (Hu et al., 2016).
Antimicrobial Activity Investigation : A thiazole-based heterocyclic amide was synthesized and evaluated for its antimicrobial activity against a range of microorganisms. The study demonstrated the compound's effectiveness, suggesting its potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Çakmak et al., 2022).
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-13-8-9-16-17(14(13)2)20-19(25-16)22(11-6-10-21(3)4)18(23)15-7-5-12-24-15;/h5,7-9,12H,6,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAOEIJRLXZELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CO3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B2482009.png)
![4-(dimethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2482011.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)



![4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2482019.png)
![2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine](/img/structure/B2482020.png)
![1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2482022.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2482024.png)

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)
